molecular formula C15H21BClFO3 B6304363 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester CAS No. 2121513-71-9

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester

Cat. No. B6304363
CAS RN: 2121513-71-9
M. Wt: 314.6 g/mol
InChI Key: LROXRWKYPPUGRW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(5-chloro-2-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 314.59 .


Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21BClFO3/c1-9(2)19-13-8-12(18)10(7-11(13)17)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 .


Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Functionalization of Fluoroarenes

The transformation of fluoroarenes into arylboronic acid pinacol esters through C-F bond activation and transmetalation processes demonstrates a significant application of compounds like 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester. This process, catalyzed by nickel and involving bis(pinacolato)diboron (B2pin2), allows for the conversion of partially fluorinated arenes into their corresponding boronate esters, highlighting the compound's role in the synthesis of multifluoroarenes as building blocks for further chemical synthesis (Zhou et al., 2016).

Fluoride Ion Sensing

Organoboron compounds, including derivatives of arylboronic acid pinacol esters, have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes. The enhanced selectivity for fluoride ions, despite the challenges of non-Nernstian slopes in acidic conditions due to the lability of the B-O bond, underscores the potential of these compounds in environmental and clinical settings for fluoride sensing. This application is supported by studies that explored the complexation behavior of these compounds with fluoride ions, offering insights into their selective sensing capabilities (Jańczyk et al., 2012).

Defluoroborylation and Cross-Coupling Reactions

The defluoroborylation of fluoroarenes to produce arylboronic esters, facilitated by Ni/Cu catalysis, presents a valuable method for the functionalization of C-F bonds. This process not only transforms fluoroarenes into versatile arylboronic esters but also enables subsequent derivatization into various functionalized arenes, demonstrating the compound's utility in organic synthesis and material science (Niwa et al., 2015).

Phosphorescence Properties

Arylboronic esters exhibit unexpected phosphorescence in the solid state at room temperature, a discovery that expands their potential use beyond traditional roles in synthesis. The ability of these compounds to exhibit long-lived room-temperature phosphorescence without heavy atoms or carbonyl groups challenges the prevailing notions about phosphorescent materials and opens new avenues for research in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and sensors (Shoji et al., 2017).

Analytical Challenges and Solutions

The analysis of highly reactive pinacolboronate esters, including those related to this compound, faces significant challenges due to their tendency to hydrolyze. Developing strategies to stabilize these compounds for chromatographic purity methods is crucial for assessing their quality in synthetic processes. These strategies include employing non-aqueous and aprotic diluents, reversed-phase separation with highly basic mobile phases, and ion pairing reagents, which demonstrate the compound's importance in ensuring the quality of intermediates in pharmaceutical synthesis (Zhong et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions of research on this compound could involve the development of more efficient protocols for the protodeboronation of pinacol boronic esters . Additionally, the compound’s use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions could be further explored .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

The compound, being a boronic ester, is likely to interact with its targets through the boron atom. The boron atom can form reversible covalent bonds with biological targets, which can lead to changes in the target’s function . .

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura cross-coupling reaction, a widely-used carbon-carbon bond-forming reaction . This reaction involves the transmetalation of an organoboron compound to a palladium complex, followed by reductive elimination to form the coupled product . .

Pharmacokinetics

Boronic esters are generally known to be stable and resistant to metabolic degradation . The compound’s bioavailability would depend on factors such as its solubility, permeability, and stability in the physiological environment.

Result of Action

The ability of boronic esters to form reversible covalent bonds with biological targets can lead to changes in the function of these targets .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH can significantly influence the rate of hydrolysis of boronic esters . Therefore, the physiological environment can impact the compound’s stability and its interaction with biological targets.

properties

IUPAC Name

2-(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClFO3/c1-9(2)19-13-8-12(18)10(7-11(13)17)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROXRWKYPPUGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123780
Record name 1,3,2-Dioxaborolane, 2-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121513-71-9
Record name 1,3,2-Dioxaborolane, 2-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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